molecular formula C13H18O2 B14333084 3-(Benzyloxy)hex-4-en-1-ol CAS No. 109065-86-3

3-(Benzyloxy)hex-4-en-1-ol

Cat. No.: B14333084
CAS No.: 109065-86-3
M. Wt: 206.28 g/mol
InChI Key: WHOVHNYWPRECEW-UHFFFAOYSA-N
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Description

3-(Benzyloxy)hex-4-en-1-ol is an organic compound characterized by a benzyl ether group attached to a hexenol chain. This compound is of interest due to its unique structure, which combines the reactivity of an allylic alcohol with the stability provided by the benzyloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)hex-4-en-1-ol typically involves the following steps:

    Formation of the Benzyl Ether: This can be achieved by reacting benzyl chloride with hex-4-en-1-ol in the presence of a base such as sodium hydride or potassium carbonate.

    Purification: The crude product is usually purified by column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial methods for the production of this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)hex-4-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The allylic alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The double bond can be reduced to form the saturated alcohol.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) is a common method.

    Substitution: Nucleophiles like sodium methoxide can be used to replace the benzyloxy group.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: 3-(Benzyloxy)hexanol.

    Substitution: Various substituted hexenol derivatives.

Scientific Research Applications

3-(Benzyloxy)hex-4-en-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)hex-4-en-1-ol involves its interaction with various molecular targets:

    Molecular Targets: It can interact with enzymes and receptors due to its structural features.

    Pathways Involved: The compound can participate in metabolic pathways where it undergoes enzymatic transformations.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)hexanol: Similar structure but lacks the double bond.

    4-(Benzyloxy)hex-3-en-1-ol: Positional isomer with the double bond in a different location.

    3-(Methoxy)hex-4-en-1-ol: Similar structure but with a methoxy group instead of a benzyloxy group.

Uniqueness

3-(Benzyloxy)hex-4-en-1-ol is unique due to the combination of its benzyloxy group and allylic alcohol functionality, which imparts distinct reactivity and stability compared to its analogs.

Properties

CAS No.

109065-86-3

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

3-phenylmethoxyhex-4-en-1-ol

InChI

InChI=1S/C13H18O2/c1-2-6-13(9-10-14)15-11-12-7-4-3-5-8-12/h2-8,13-14H,9-11H2,1H3

InChI Key

WHOVHNYWPRECEW-UHFFFAOYSA-N

Canonical SMILES

CC=CC(CCO)OCC1=CC=CC=C1

Origin of Product

United States

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